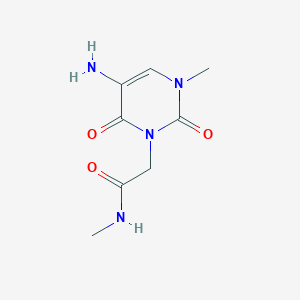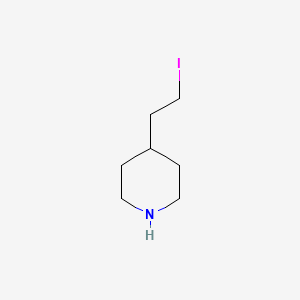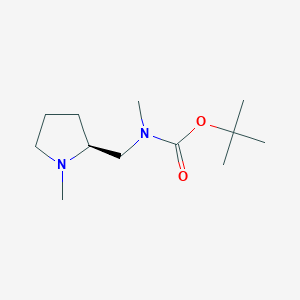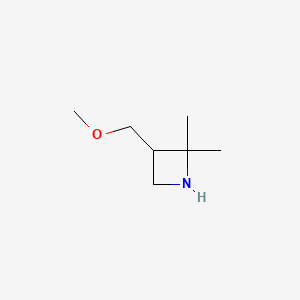
3-(Methoxymethyl)-2,2-dimethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-2,2-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and two methyl groups at the 2-position of the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2,2-dimethylazetidine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can help achieve consistent product quality and minimize waste.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-2,2-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(Methoxymethyl)-2,2-dimethylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Methoxymethyl)-2,2-dimethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-Dimethylazetidine: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.
3-Methoxymethylazetidine: Similar structure but without the dimethyl substitution at the 2-position.
Azetidine: The parent compound with no substituents, exhibiting different chemical properties.
Uniqueness
3-(Methoxymethyl)-2,2-dimethylazetidine is unique due to the combination of the methoxymethyl group and the dimethyl substitution, which imparts distinct chemical reactivity and potential applications. The strained ring structure further enhances its reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
3-(methoxymethyl)-2,2-dimethylazetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(4-8-7)5-9-3/h6,8H,4-5H2,1-3H3 |
InChIキー |
XHFWLQBPNMZQEV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CN1)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


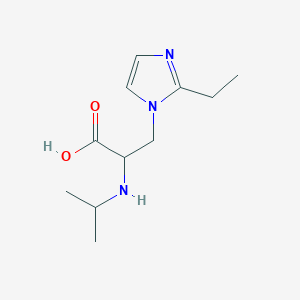
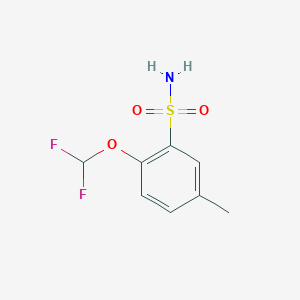
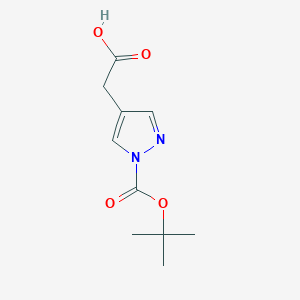

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
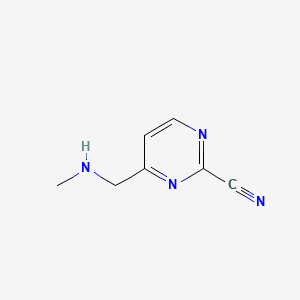

![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

